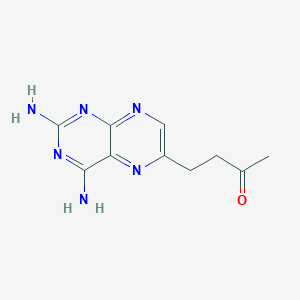
4-(2,4-Diaminopteridin-6-yl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Diaminopteridin-6-yl)butan-2-one is a chemical compound known for its unique structure and properties It is a derivative of pteridine, a bicyclic heterocycle that is significant in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Diaminopteridin-6-yl)butan-2-one typically involves the reaction of 2,4-diaminopteridine with butanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Diaminopteridin-6-yl)butan-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce oxides or hydroxylated derivatives, while reduction may yield hydrogenated compounds .
Scientific Research Applications
4-(2,4-Diaminopteridin-6-yl)butan-2-one has several applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2,4-Diaminopteridin-6-yl)butan-2-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(2,4-Diaminopteridin-6-yl)butan-2-one include:
Aminopterin: A derivative of pteridine with similar structural features and applications.
Methotrexate: Another pteridine derivative used in medicine, particularly in cancer therapy.
Uniqueness
What sets this compound apart from these similar compounds is its specific structure and the unique properties it imparts. This uniqueness makes it valuable for certain applications where other compounds may not be as effective .
Properties
CAS No. |
61267-65-0 |
|---|---|
Molecular Formula |
C10H12N6O |
Molecular Weight |
232.24 g/mol |
IUPAC Name |
4-(2,4-diaminopteridin-6-yl)butan-2-one |
InChI |
InChI=1S/C10H12N6O/c1-5(17)2-3-6-4-13-9-7(14-6)8(11)15-10(12)16-9/h4H,2-3H2,1H3,(H4,11,12,13,15,16) |
InChI Key |
WUCSAHZANMFFHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=CN=C2C(=N1)C(=NC(=N2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


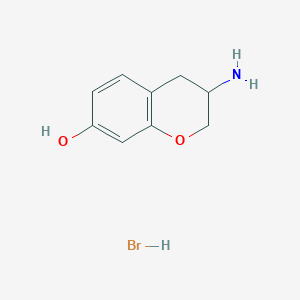

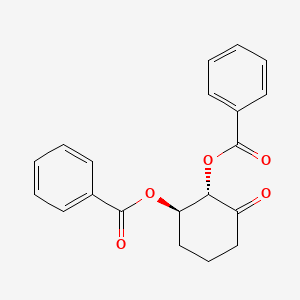
![1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidin-1-ium](/img/structure/B14584557.png)
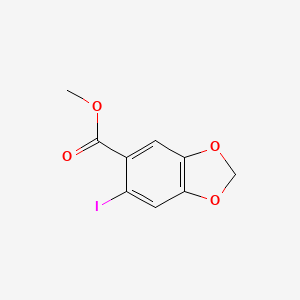
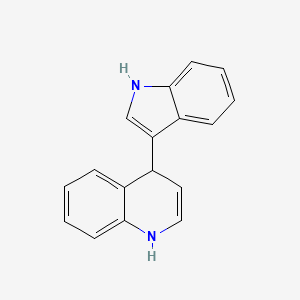
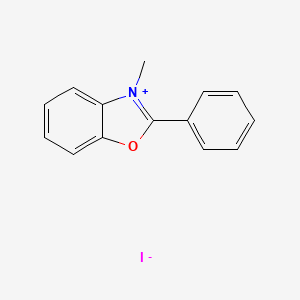
![Propyl 3-{[methyl(propoxy)phosphoryl]oxy}propanoate](/img/structure/B14584585.png)
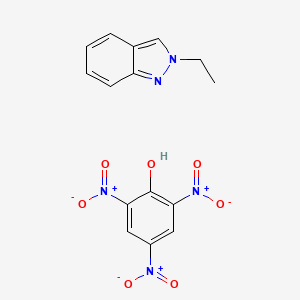
![4,4'-[(4-Aminophenyl)methylene]bis(3-iodoaniline)](/img/structure/B14584592.png)
![Triphenyl[(2,4,6-trimethylbenzoyl)oxy]stannane](/img/structure/B14584593.png)
![Bicyclo[4.3.1]deca-2,4,7-triene](/img/structure/B14584604.png)
![7-Hydrazinyl-3-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14584607.png)
![Lithium bicyclo[4.1.0]heptan-7-ide](/img/structure/B14584608.png)
